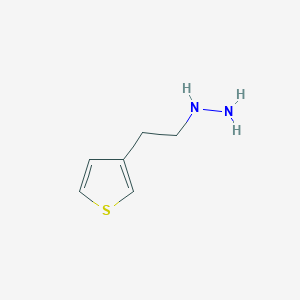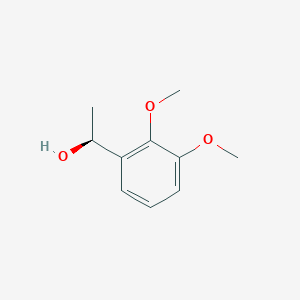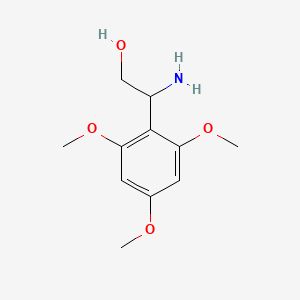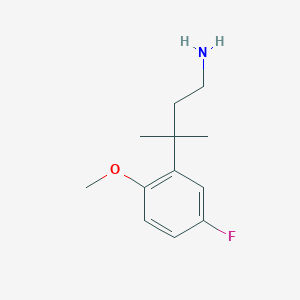
3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine is an organic compound that features a fluorinated aromatic ring and a primary amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methoxybenzaldehyde and 3-methylbutan-1-amine.
Condensation Reaction: The aldehyde group of 5-fluoro-2-methoxybenzaldehyde reacts with the amine group of 3-methylbutan-1-amine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient catalysts and solvents to streamline the process.
化学反应分析
Types of Reactions
3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of hydroxyl or amino-substituted aromatic compounds.
科学研究应用
3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic properties.
Biological Research: It is used in studies investigating the interaction of fluorinated aromatic compounds with biological systems.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The primary amine group can form hydrogen bonds with various biological molecules, influencing their activity.
Pathways Involved: The compound may modulate signaling pathways by interacting with receptors or enzymes, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
- 3-(5-Fluoro-2-methoxyphenyl)benzonitrile
- 2-(5-Fluoro-2-methoxyphenyl)acetic acid
- (5-Fluoro-2-methoxyphenyl)methanol
Uniqueness
3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine is unique due to its combination of a fluorinated aromatic ring and a primary amine group. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
属性
分子式 |
C12H18FNO |
|---|---|
分子量 |
211.28 g/mol |
IUPAC 名称 |
3-(5-fluoro-2-methoxyphenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H18FNO/c1-12(2,6-7-14)10-8-9(13)4-5-11(10)15-3/h4-5,8H,6-7,14H2,1-3H3 |
InChI 键 |
TWKCWILRBMGUCL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCN)C1=C(C=CC(=C1)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)

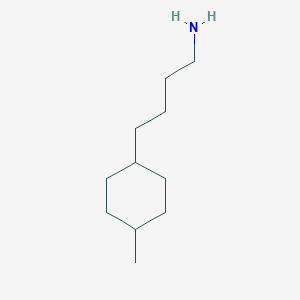
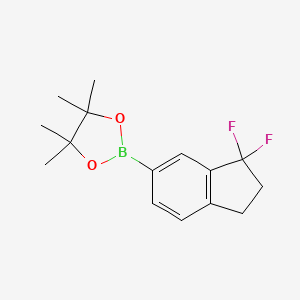
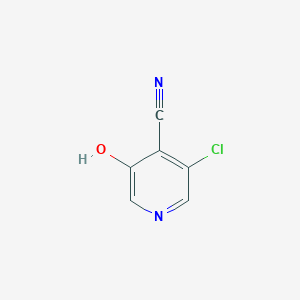

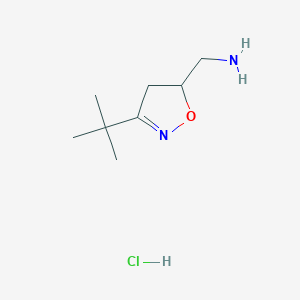
![2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13612381.png)

![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13612401.png)

